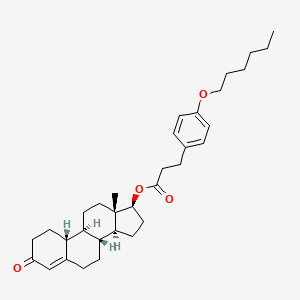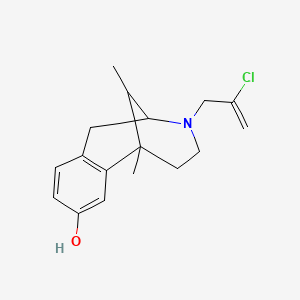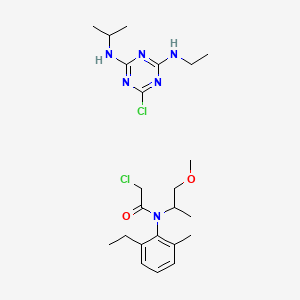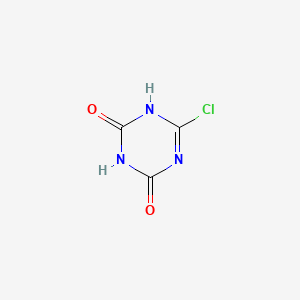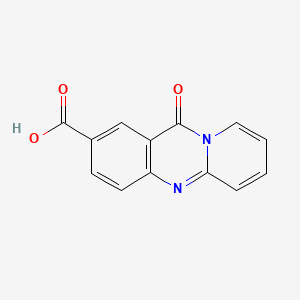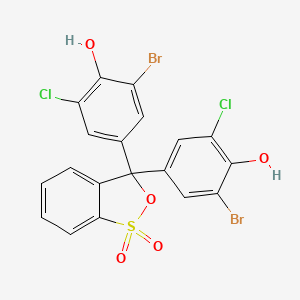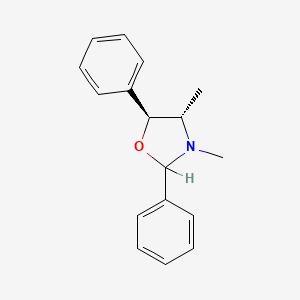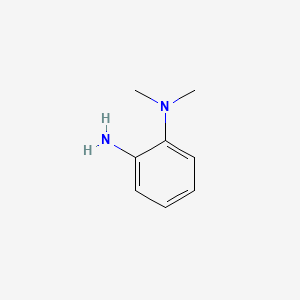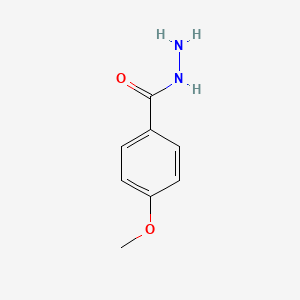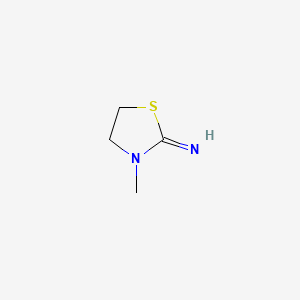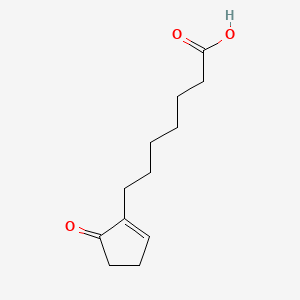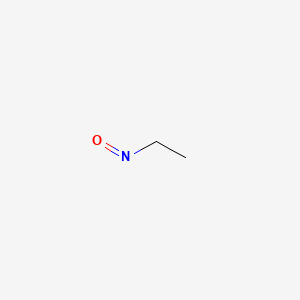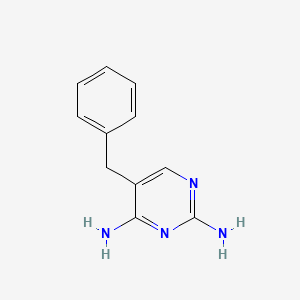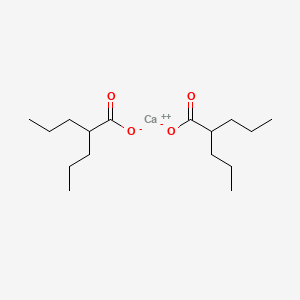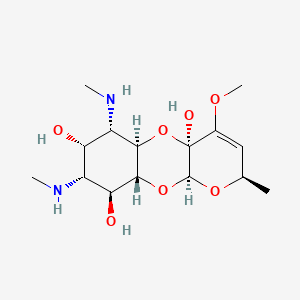
Spenolimycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spenolimycin is a primary aliphatic amine.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties
Spenolimycin, a spectinomycin-type antibiotic, was identified as having broad-spectrum activity against various aerobic Gram-positive and Gram-negative bacteria, including Neisseria gonorrhoeae. It was notably more effective against N. gonorrhoeae compared to spectinomycin. In mouse models, spenolimycin demonstrated efficacy against pathogens like Escherichia coli, Klebsiella pneumoniae, and Streptococcus pneumoniae (Fernandes et al., 1984).
Discovery and Fermentation Process
Spenolimycin was discovered in the fermentation broth of a newly identified actinomycete, Streptomyces gilvospiralis sp. nov. Strain AB634D-177, which is distinct from other known spectinomycin-producing actinomycetes. The antibiotic was obtained through conventional submerged culture, reaching peak titers of 140 micrograms/ml (Karwowski et al., 1984).
Structure and Chemical Composition
The chemical structure of spenolimycin was deduced from spectral studies and confirmed by chemical degradation to spectinomycin. The structure, identified as 3'-O-methylspectinomycin-3',4'-enol ether, led to the naming of the compound as spenolimycin (McAlpine et al., 1984).
Eigenschaften
CAS-Nummer |
95041-97-7 |
|---|---|
Produktname |
Spenolimycin |
Molekularformel |
C15H26N2O7 |
Molekulargewicht |
346.38 g/mol |
IUPAC-Name |
(1R,3S,5R,8S,10R,11S,12S,13R,14S)-7-methoxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradec-6-ene-8,12,14-triol |
InChI |
InChI=1S/C15H26N2O7/c1-6-5-7(21-4)15(20)14(22-6)23-13-11(19)8(16-2)10(18)9(17-3)12(13)24-15/h5-6,8-14,16-20H,1-4H3/t6-,8-,9+,10+,11+,12-,13-,14+,15+/m1/s1 |
InChI-Schlüssel |
JXUOVTMVWNHOAJ-XLBYJKOOSA-N |
Isomerische SMILES |
C[C@@H]1C=C([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)OC |
SMILES |
CC1C=C(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)OC |
Kanonische SMILES |
CC1C=C(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)OC |
Andere CAS-Nummern |
95041-97-7 |
Synonyme |
spenolimycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



